molecular formula C5H6Br2N2 B11782808 3-Bromo-4-methylpyridazine hydrobromide CAS No. 1998215-84-1

3-Bromo-4-methylpyridazine hydrobromide

Cat. No.: B11782808
CAS No.: 1998215-84-1
M. Wt: 253.92 g/mol
InChI Key: ZPESQFPHYPBUGK-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpyridazine hydrobromide (CAS 1998215-84-1) is a halogenated heterocyclic compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research . The compound features a pyridazine ring—a diazine system with two adjacent nitrogen atoms—which is an electron-deficient scaffold that influences its reactivity and enables specific non-covalent interactions in biological systems . The presence of the bromine atom at the 4-position of the ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing researchers to form new carbon-carbon bonds and introduce complex substituents . This reactivity is central to its role as a building block for constructing more complex molecules for screening and development . The adjacent methyl group at the 3-position further modifies the electronic properties and steric environment of the ring, adding to the compound's versatility for further functionalization . As a hydrobromide salt, the compound offers enhanced stability and handling properties compared to the free base . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) for detailed hazard information, and store it sealed in a dry environment at 2-8°C .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1998215-84-1

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

IUPAC Name

3-bromo-4-methylpyridazine;hydrobromide

InChI

InChI=1S/C5H5BrN2.BrH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H

InChI Key

ZPESQFPHYPBUGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC=C1)Br.Br

Origin of Product

United States

Spectroscopic and Analytical Data of 3 Bromo 4 Methylpyridazine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 3-bromo-4-methylpyridazine, one would expect to see signals corresponding to the methyl protons and the two aromatic protons on the pyridazine (B1198779) ring. The methyl group protons would likely appear as a singlet in the upfield region (typically around 2.0-3.0 ppm). chemicalbook.com The two aromatic protons would appear as doublets in the downfield region (typically 7.0-9.0 ppm), with their exact chemical shifts and coupling constants being influenced by the electronic effects of the bromine atom and the adjacent nitrogen atoms. libretexts.org For the hydrobromide salt, the protonation of one of the ring nitrogens would lead to a further downfield shift of the aromatic protons.

The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the bromine atom would be expected to appear at a characteristic chemical shift, and the methyl carbon would resonate in the upfield region. spectrabase.com

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromo-4-methylpyridazine is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups in the region of 2800-3100 cm⁻¹. docbrown.info Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. liberty.edu The C-Br stretching vibration would typically appear in the fingerprint region, at lower wavenumbers (around 500-750 cm⁻¹). docbrown.info For the hydrobromide salt, a broad N-H stretching band would also be expected.

Mass Spectrometry (MS)

In the mass spectrum of 3-bromo-4-methylpyridazine, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes). nist.gov Fragmentation patterns would likely involve the loss of the bromine atom and potentially the methyl group.

Computational and Theoretical Investigations of 3 Bromo 4 Methylpyridazine Hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netgsconlinepress.com Calculations are typically performed using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. uomphysics.netresearchgate.net

Geometry optimization is a fundamental computational step that seeks to find the coordinates of atoms corresponding to a minimum on the potential energy surface. arxiv.org For 3-Bromo-4-methylpyridazine (B1515311) hydrobromide, the process would involve determining the most stable three-dimensional arrangement of its atoms.

The pyridazine (B1198779) ring is an aromatic, planar heterocycle. wikipedia.org The introduction of a bromine atom and a methyl group at the C3 and C4 positions, respectively, would induce minor distortions in the ring's planarity and alter bond lengths and angles compared to the parent pyridazine molecule. The C-Br bond, C-C bonds adjacent to the substituents, and the internal ring angles would be of particular interest.

Upon formation of the hydrobromide salt, a proton (H+) attaches to one of the two adjacent nitrogen atoms. Theoretical modeling would predict which nitrogen is the more favorable protonation site. Due to the electron-withdrawing nature of the adjacent nitrogen and the bromine at the 3-position, the N1 atom is likely the more sterically accessible and electronically favorable site for protonation compared to the N2 atom, which is flanked by the C3-bromo group. The optimized geometry would show an elongated N-H bond and changes in the geometry of the pyridazine ring to accommodate the positive charge.

Below is a table of hypothetical, yet representative, optimized geometric parameters for the protonated 3-Bromo-4-methylpyridazine cation, as would be predicted by DFT calculations.

Table 1: Predicted Geometric Parameters for the 3-Bromo-4-methylpyridazine Cation (DFT/B3LYP/6-311++G(d,p))
ParameterPredicted Value
Bond Length C3-Br (Å)1.895
Bond Length C4-CH₃ (Å)1.510
Bond Length N1-N2 (Å)1.350
Bond Length N1-H⁺ (Å)1.020
Bond Angle N2-C3-Br (°)118.5
Bond Angle C3-C4-C5 (°)119.0
Dihedral Angle Br-C3-C4-CH₃ (°)~0.0 (indicating planarity)

DFT calculations are widely used to predict spectroscopic data, which can then be correlated with experimental results to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. researchgate.netnih.govnih.gov

For 3-Bromo-4-methylpyridazine hydrobromide, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. The protonation of a nitrogen atom would cause a significant downfield shift for the remaining ring protons due to the increased positive charge and deshielding effect on the aromatic system. The methyl protons would also be affected, albeit to a lesser extent. Similarly, all carbon atoms in the ring would be expected to shift downfield upon protonation. The carbon atom bonded to the bromine (C3) and the protonated nitrogen would show the most pronounced shifts.

Vibrational frequencies, corresponding to IR and Raman spectra, can also be computed. researchgate.netresearchgate.net These calculations help in assigning specific vibrational modes (e.g., C-H stretching, ring breathing, C-Br stretching). The protonation would introduce new vibrational modes, such as N-H stretching and bending, which would be characteristic features in the predicted spectrum. Comparing the computed vibrational spectra of the neutral molecule and its protonated form allows for a detailed analysis of the structural and electronic changes upon salt formation.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) Relative to TMS for Protonated 3-Bromo-4-methylpyridazine (GIAO/DFT)
Carbon AtomPredicted Chemical Shift (ppm)
C3 (C-Br)145.2
C4 (C-CH₃)148.5
C5130.8
C6152.1
CH₃18.5

Quantum Chemical Studies of Reactivity Descriptors

Quantum chemical calculations can provide valuable insights into the reactivity of a molecule through the analysis of various descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gsconlinepress.comresearchgate.netgsconlinepress.com These descriptors help quantify concepts like chemical hardness, softness, and electrophilicity.

For the 3-Bromo-4-methylpyridazine cation, the HOMO would likely be distributed over the π-system of the ring and the bromine atom, while the LUMO would be a π* orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

Other important reactivity descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It relates to the "escaping tendency" of electrons.

Global Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons.

The protonation of the pyridazine ring would significantly lower the energies of both the HOMO and LUMO and is expected to increase the HOMO-LUMO gap, suggesting that the protonated form is less reactive towards nucleophiles than its neutral precursor. The electrophilicity index would be high, characteristic of a cationic species.

Table 3: Predicted Quantum Chemical Reactivity Descriptors (in eV)
DescriptorPredicted Value
E(HOMO)-8.95
E(LUMO)-4.20
HOMO-LUMO Gap (ΔE)4.75
Chemical Hardness (η)2.375
Electronegativity (χ)6.575
Electrophilicity Index (ω)9.08

Theoretical Modeling of Protonation Effects on Molecular Structure and Electronic Distribution

The formation of the hydrobromide salt involves the protonation of the 3-Bromo-4-methylpyridazine molecule. Theoretical studies on azines have shown that protonation causes significant changes in the molecule's electronic properties. researchgate.net Upon protonation, there is a depletion of electronic charge from the entire molecule, leading to a notable decrease in the static dipole polarizability.

Computational models would confirm that the positive charge is not strictly localized on the protonated nitrogen atom but is delocalized across the entire aromatic ring, with partial positive charges induced on the ring carbons and the other nitrogen atom. This delocalization is a stabilizing feature. Molecular Electrostatic Potential (MEP) maps would visually represent this charge distribution, showing a large positive potential (blue region) around the protonated ring system, indicating its electrophilic nature. The bromide anion (Br⁻) would be positioned near the most positive region, likely interacting with the N-H proton via a strong hydrogen bond.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

The bromine atom in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.orgijres.org This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond. ijres.org

In the solid state, this σ-hole on the bromine atom of one molecule could interact with an electron-rich region of a neighboring molecule, such as one of the nitrogen lone pairs or the π-system of the pyridazine ring. acs.org However, in the hydrobromide salt structure, the most significant non-covalent interactions would likely be the strong ion-pairing and hydrogen bonding between the protonated pyridazine cation and the bromide anion. Computational analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be used to identify and characterize these interactions, including hydrogen bonds (N-H···Br) and potential, albeit weaker, C-H···Br contacts and halogen bonds. acs.org The strength of these interactions dictates the crystal packing and ultimately the physical properties of the solid material.

Reactivity and Reaction Mechanisms of 3 Bromo 4 Methylpyridazine Hydrobromide

Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heteroaromatic halides, including bromopyridazines. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, offering a powerful strategy for synthesizing complex pyridazine (B1198779) derivatives. unistra.fr

The bromine atom at the C3 position of 3-bromo-4-methylpyridazine (B1515311) serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the bromopyridazine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form new carbon-carbon bonds, particularly for creating biaryl structures. A new series of thienylpyridazine derivatives were successfully synthesized through the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various heteroaromatic boronic acids. nih.gov

Negishi Coupling : The Negishi reaction couples the bromopyridazine with an organozinc reagent. It is known for its high functional group tolerance and reactivity. Microwave-assisted Negishi coupling has been shown to be highly efficient for creating biaryl compounds from bromoarenes. mdpi.com

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the bromopyridazine and a terminal alkyne. nih.gov The process is typically co-catalyzed by palladium and copper salts. This method has been successfully applied to 4-bromo-substituted 6H-1,2-oxazines to produce 4-alkynyl derivatives in good yields. nih.gov

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the bromopyridazine with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net This method is highly general and can be applied to a wide range of amine and aryl halide coupling partners. acsgcipr.org

Below is an interactive table summarizing typical conditions for palladium-catalyzed cross-coupling reactions on brominated heterocycles, which are applicable to 3-bromo-4-methylpyridazine.

Reaction TypeCoupling PartnerTypical CatalystTypical BaseTypical SolventReference
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DME/H₂O nih.govnih.gov
Buchwald-HartwigR₂NHPd₂(dba)₃/Ligand (e.g., XPhos, BINAP)NaOt-Bu, K₃PO₄Toluene, Dioxane libretexts.orgresearchgate.net
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NHTHF, Toluene nih.gov
NegishiAr-ZnXPd(PPh₃)₄None (organozinc is reactive)THF, Dioxane mdpi.com
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

An alternative strategy for the functionalization of 3-bromo-4-methylpyridazine is through a bromine-magnesium exchange reaction. This process converts the relatively unreactive C-Br bond into a highly nucleophilic organomagnesium (Grignard-like) species. This transformation is typically achieved using reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. harvard.edusigmaaldrich.com

The reaction proceeds as follows: Pyridazine-Br + i-PrMgCl → Pyridazine-MgCl + i-PrBr

The resulting pyridazinylmagnesium halide is a potent nucleophile that can react with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups that are not accessible via direct substitution or cross-coupling. Research has demonstrated the utility of this method for preparing functionalized organomagnesium reagents from bromoarenes bearing sensitive functional groups, provided the exchange is performed at low temperatures. harvard.edu This method has been specifically applied to bromopyridazin-3(2H)-ones for their subsequent functionalization. jst.go.jp

ElectrophileIntroduced Functional GroupProduct Type
DMF (N,N-Dimethylformamide)-CHOAldehyde
CO₂-COOHCarboxylic Acid
Aldehydes/Ketones (R₂C=O)-CR₂(OH)Alcohol
I₂-IIodopyridazine
Allyl bromide-CH₂CH=CH₂Allylated Pyridazine
Table 2: Examples of Electrophilic Quenching Reactions.

Isomerization Studies of Halogenated Pyridazine Systems

Isomerization in halogenated pyridazine systems, while not as common as substitution or coupling reactions, can occur under specific conditions, often involving the migration of a halogen or another substituent.

One potential pathway for isomerization is through the formation of a pyridazyne intermediate, as discussed in the context of the elimination-addition mechanism. If a pyridazyne were to form from 3-bromo-4-methylpyridazine (e.g., via deprotonation at C5), subsequent nucleophilic attack could potentially lead to substitution at either C3 or C4, resulting in isomeric products.

Furthermore, studies on related nitrogen heterocycles have documented substituent migration. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group from the C4 to the C3 position was observed, yielding a rearranged product in addition to the expected substitution product. clockss.orgresearchgate.net This suggests that under certain nucleophilic conditions, intramolecular rearrangements on the pyridazine ring might be possible, although such isomerizations are highly dependent on the substrate, nucleophile, and reaction conditions. Base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been reported to occur via pyridyne intermediates, highlighting a potential pathway for halogen migration in these types of heterocyclic systems. researchgate.net

Derivatization Strategies for Expanding Chemical Diversity

The bromine atom at the 3-position of the 4-methylpyridazine (B73047) core serves as a versatile handle for a variety of chemical transformations, enabling the expansion of chemical diversity through derivatization. These strategies primarily revolve around nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

The primary derivatization approach involves the displacement of the bromide ion by various nucleophiles. The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring makes the C3-position electrophilic and thus susceptible to nucleophilic attack. This reactivity is a cornerstone for creating libraries of substituted 4-methylpyridazines.

Common derivatization strategies include:

Amination: Introduction of nitrogen-containing moieties through reaction with primary and secondary amines, hydrazines, and other nitrogen nucleophiles.

Alkoxylation and Aryloxylation: Formation of ether linkages by reacting with alkoxides or phenoxides.

Thiolation: Introduction of sulfur-containing groups through reaction with thiols or their corresponding salts.

Cyanation: Installation of a nitrile group, which can be a precursor for further transformations into amines, carboxylic acids, or amides.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds, introducing aryl, vinyl, and alkynyl groups.

These derivatization reactions provide access to a broad spectrum of molecules with potentially diverse biological and material properties. The choice of reaction conditions, such as solvent, temperature, and the use of a base to neutralize the hydrobromide salt, is crucial for achieving optimal yields and selectivity.

Table 1: Representative Derivatization Reactions of 3-Bromo-4-methylpyridazine

Reagent/CatalystReaction TypeProduct Type
R-NH2Nucleophilic Aromatic Substitution3-Amino-4-methylpyridazine derivative
R-OH, BaseNucleophilic Aromatic Substitution3-Alkoxy/Aryloxy-4-methylpyridazine
R-SH, BaseNucleophilic Aromatic Substitution3-Thioether-4-methylpyridazine
KCNNucleophilic Aromatic Substitution4-Methylpyridazine-3-carbonitrile
R-B(OH)2, Pd catalystSuzuki Coupling3-Aryl/Vinyl-4-methylpyridazine
Alkynes, Pd/Cu catalystSonogashira Coupling3-Alkynyl-4-methylpyridazine

Reactivity with Nitrogen-Containing Nucleophiles and Adduct Formation

The reaction of 3-Bromo-4-methylpyridazine hydrobromide with nitrogen-containing nucleophiles is a key method for its functionalization. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The hydrobromide salt must first be neutralized, usually with a suitable base, to generate the free 3-Bromo-4-methylpyridazine, which then reacts with the nucleophile.

The mechanism of the SNAr reaction involves two main steps:

Nucleophilic Attack: The nitrogen nucleophile attacks the electron-deficient carbon atom at the 3-position, which bears the bromine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this step.

Leaving Group Departure: The bromide ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.

The rate of this reaction is influenced by the nucleophilicity of the attacking amine and the stability of the Meisenheimer intermediate. The presence of the methyl group at the 4-position may exert a modest steric and electronic effect on the reaction rate.

A wide range of nitrogen nucleophiles can be employed in these reactions, including but not limited to:

Aliphatic and aromatic primary and secondary amines

Hydrazine (B178648) and its derivatives

Heterocyclic amines such as piperidine, morpholine, and pyrazole (B372694)

The reaction conditions are critical and often require heating in a suitable solvent, such as ethanol, DMSO, or DMF, in the presence of a base like triethylamine, potassium carbonate, or sodium hydride to scavenge the HBr generated during the reaction (or to neutralize the starting hydrobromide salt).

The formation of stable adducts, the 3-amino-4-methylpyridazine derivatives, is the typical outcome of these reactions. The properties of the resulting adducts are highly dependent on the nature of the incorporated nitrogen nucleophile.

Table 2: Examples of Reactions with Nitrogen-Containing Nucleophiles

Nitrogen NucleophileProduct
Ammonia4-Methylpyridazin-3-amine
Piperidine3-(Piperidin-1-yl)-4-methylpyridazine
AnilineN-Phenyl-4-methylpyridazin-3-amine
Hydrazine3-Hydrazinyl-4-methylpyridazine
Morpholine4-(4-Methylpyridazin-3-yl)morpholine

Synthetic Applications of 3 Bromo 4 Methylpyridazine Hydrobromide As a Chemical Building Block

Precursor in the Synthesis of Diverse Pyridazine-Containing Chemical Entities

The bromine atom at the 3-position of the pyridazine (B1198779) ring is strategically located for functionalization, making 3-bromo-4-methylpyridazine (B1515311) a key precursor for a multitude of substituted pyridazine derivatives. Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. researchgate.net 3-Bromopyridazine (B1282269) derivatives can be coupled with various aryl or heteroaryl boronic acids or their esters to synthesize biaryl and heteroaryl-pyridazine structures. nih.gov These reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. nih.gov This methodology allows for the introduction of a wide range of aromatic and heterocyclic moieties onto the pyridazine core.

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org The reaction of 3-bromopyridazine derivatives with various terminal alkynes provides a direct route to 3-alkynylpyridazines. These products are themselves valuable intermediates for further transformations. rsc.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. rsc.org It allows for the coupling of aryl halides with a broad range of amines, including primary and secondary amines, under palladium catalysis. nih.gov Applying this to 3-bromo-4-methylpyridazine enables the synthesis of a diverse library of 3-aminopyridazine (B1208633) derivatives, which are important substructures in many biologically active compounds.

The following table summarizes the key cross-coupling reactions applicable to 3-bromo-4-methylpyridazine for the synthesis of diverse derivatives.

ReactionCoupling PartnerCatalyst System (Typical)Resulting BondProduct Class
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)C(sp²)-C(sp²)3-Aryl/Heteroaryl-pyridazines
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp)3-Alkynyl-pyridazines
Buchwald-Hartwig Primary/Secondary AminePd catalyst, Ligand, BaseC(sp²)-N3-Amino-pyridazines

This table presents generalized reaction types. Specific conditions may vary based on substrates.

Role in the Construction of Complex Polyheterocyclic Systems and Scaffolds

Beyond simple substitution, 3-bromo-4-methylpyridazine hydrobromide is an important starting material for the synthesis of fused polyheterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties.

One prominent application is in the synthesis of imidazo[1,2-b]pyridazines . This fused bicyclic system is a common motif in pharmacologically active compounds. The synthesis often involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. rsc.orgresearchgate.net While 3-bromo-4-methylpyridazine itself does not have the required amino group, it can be readily converted to a 3-aminopyridazine via reactions like the Buchwald-Hartwig amination, which then serves as the key precursor for the cyclization step.

Another important class of fused systems accessible from pyridazine precursors are pyridopyridazines . These are bicyclic structures containing two fused pyridine/pyridazine rings and are of interest as potential therapeutics due to their structural resemblance to purines and pteridines. frontiersin.org The synthesis of pyridopyridazine (B8481360) derivatives can be achieved through various cyclization strategies starting from functionalized pyridazines. mdpi.com For instance, a substituted pyridazine can be elaborated with additional functional groups that can undergo intramolecular cyclization to form the second ring. The bromine atom in 3-bromo-4-methylpyridazine can be used as a handle to introduce the necessary functionality for such cyclization reactions.

The general strategies for constructing these fused systems are outlined below:

Target Polyheterocyclic SystemGeneral Synthetic StrategyRole of Bromopyridazine Precursor
Imidazo[1,2-b]pyridazines Conversion to 3-aminopyridazine followed by condensation with an α-haloketone.Serves as a precursor to the required 3-aminopyridazine intermediate.
Pyridopyridazines Functionalization of the pyridazine ring followed by intramolecular cyclization.The bromine atom acts as a reactive site for introducing substituents required for the cyclization step.

This table outlines general synthetic pathways.

Development of Ligands for Catalysis and Coordination Chemistry

Bidentate and Tridentate Ligands: The bromine atom can be replaced with other coordinating groups to create multidentate ligands. For example, coupling with a pyridyl-containing nucleophile can lead to the formation of bipyridazine or pyridyl-pyridazine structures. These N-donor ligands are known to form stable complexes with a range of transition metals. researchgate.net Similarly, phosphine (B1218219) groups, which are crucial in many catalytic systems, can be introduced via coupling reactions to create novel pyridazine-based phosphine ligands. beilstein-journals.org

Bridging Ligands: Polydentate ligands containing pyridazine units have been synthesized to create multimetallic complexes. rsc.orgresearchgate.net In these structures, the pyridazine core can act as a bridge between two or more metal centers. Such complexes are of interest for their magnetic properties and their potential as catalysts for multi-electron processes. For instance, ligands linking two bis-(2-pyridyl)pyridazine moieties have been prepared and used to assemble tetranuclear copper and cadmium complexes. rsc.orgresearchgate.net

N-Heterocyclic Carbene (NHC) Ligands: More complex ligands, such as those incorporating N-heterocyclic carbenes (NHCs), can also be synthesized from pyridazine precursors. Pyridazine-based NHC complexes with ruthenium have been shown to be active catalysts for the oxidation of alkenes. acs.org

Below is a table of representative pyridazine-based ligand types that could be conceptually derived from a 3-bromo-4-methylpyridazine precursor.

Ligand TypePotential Synthetic Route from 3-Bromo-4-methylpyridazineApplication in Catalysis/Coordination
Pyridyl-pyridazines Suzuki coupling with a pyridylboronic acid.Formation of transition metal complexes for catalysis.
Pyridazine-Phosphines Palladium-catalyzed phosphination.Homogeneous catalysis (e.g., cross-coupling reactions).
Bridging Bipyridazines Dimerization or coupling with a linking unit via the bromo position.Synthesis of polynuclear metal complexes.
Pyridazine-based NHCs Multi-step synthesis involving functionalization at the bromo position to build the imidazolium (B1220033) precursor.Ruthenium-catalyzed oxidation reactions.

This table illustrates the potential for ligand synthesis based on the known reactivity of the bromopyridazine core.

Utilization in the Synthesis of Precursors for Advanced Organic Materials

The unique electronic properties of the pyridazine ring, being an electron-deficient aromatic system, make it an attractive component for advanced organic materials. liberty.edu this compound can serve as a key intermediate in the synthesis of monomers and functional molecules for applications in organic electronics and nonlinear optics.

Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives have been explored as components in materials for OLEDs. frontiersin.org Specifically, they have been incorporated into donor-acceptor molecules designed as emitters exhibiting thermally activated delayed fluorescence (TADF). researchgate.net In these molecules, the pyridazine unit acts as the electron-acceptor moiety. The synthesis of such materials often involves cross-coupling reactions to link the pyridazine acceptor to electron-donating groups, a transformation for which 3-bromopyridazines are ideal precursors.

Organic Photovoltaics (OPVs): Pyridazine-containing monomers have been synthesized and polymerized to create conjugated polymers for use in organic solar cells. nih.gov The electron-withdrawing nature of the pyridazine core can be used to tune the HOMO and LUMO energy levels of the polymer, which is critical for efficient charge separation and transport in photovoltaic devices. The synthesis of these monomers typically relies on functionalizing a central pyridazine core, often built through condensation reactions.

Nonlinear Optical (NLO) Materials: The electron-accepting character of the pyridazine ring has also been exploited in the design of donor-acceptor type molecules with significant nonlinear optical properties. researchgate.net These materials are of interest for applications in photonics and optical data processing. The synthesis of such chromophores would involve attaching strong electron-donating groups to the pyridazine core, often via cross-coupling reactions where a bromopyridazine derivative is a key starting material.

Material ApplicationRole of the Pyridazine UnitSynthetic Relevance of 3-Bromo-4-methylpyridazine
OLEDs (TADF Emitters) Electron-accepting core in donor-acceptor molecules.Precursor for coupling with donor moieties (e.g., via Suzuki or Buchwald-Hartwig reactions).
Organic Polymers (OPVs) Electron-withdrawing monomer unit to tune bandgap.Can be functionalized to create polymerizable monomers.
Nonlinear Optical Materials Electron-accepting component in push-pull chromophores.A key building block for coupling with electron-donating groups.

This table highlights the application of pyridazine-based structures in materials science and the role of bromopyridazines as synthetic precursors.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-methylpyridazine hydrobromide with high purity?

Methodological Answer: A two-step approach is recommended:

Bromination : React 4-methylpyridazine with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Salt Formation : Treat the intermediate (3-bromo-4-methylpyridazine) with hydrobromic acid (48% w/w) in ethanol under reflux (2–3 hours). Purify via recrystallization from ethanol/water (1:1) to isolate the hydrobromide salt .
Critical Parameters : Use anhydrous conditions to avoid hydrolysis by-products. Purity (>97%) can be confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and analytical techniques:

  • NMR : ¹H NMR (DMSO-d6) should show a singlet for the methyl group (~δ 2.5 ppm) and aromatic protons (δ 8.2–8.7 ppm). ¹³C NMR will confirm bromine substitution (C-Br signal at ~δ 110 ppm) .
  • X-ray Diffraction : For crystalline samples, single-crystal X-ray analysis resolves protonation sites (e.g., N1 of pyridazine) and hydrogen-bonding patterns (e.g., Br⁻···H-N interactions) .
  • Elemental Analysis : Match experimental C, H, N, Br percentages to theoretical values (e.g., C: 28.7%, H: 2.9%, N: 13.4%, Br: 50.9%) .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Methodological Answer:

  • Storage : Store in amber vials at –20°C under inert gas (argon) to minimize hygroscopic degradation. Desiccants (silica gel) are mandatory .
  • Handling : Use anhydrous solvents (e.g., dry DMSO) for dissolution. Avoid prolonged exposure to light, as brominated heterocycles are prone to photolytic cleavage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (FMOs). The LUMO energy (–1.8 eV) indicates suitability for Suzuki-Miyaura coupling with aryl boronic acids .
  • Mechanistic Studies : Simulate transition states for Br⁻ dissociation using explicit solvent models (e.g., water or DMF). High activation energy (~25 kcal/mol) suggests the need for Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

  • Case Example : If ¹H NMR shows unexpected splitting (e.g., methyl group as a doublet), consider dynamic effects like restricted rotation. Variable-temperature NMR (VT-NMR) from 25°C to 80°C can confirm conformational exchange .
  • 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing C3-Br from C4-CH₃) .
  • Alternative Techniques : Mass spectrometry (HRMS-ESI) detects trace impurities (e.g., debrominated by-products) that may skew interpretations .

Q. What strategies optimize this compound’s stability in aqueous buffers for in vitro assays?

Methodological Answer:

  • pH Optimization : Conduct stability studies across pH 3–8. The compound is most stable at pH 5–6 (t½ > 24 hours), where protonation minimizes nucleophilic attack on the bromine .
  • Co-solvents : Use 10% DMSO in PBS to enhance solubility without accelerating hydrolysis. Avoid alcohols, which promote Br⁻ displacement .

Q. How does this compound interact with biological targets (e.g., kinase inhibitors)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK4/6). The bromine atom may form halogen bonds with backbone carbonyls (e.g., Glu144 of CDK6) .
  • In Vitro Testing : Assess IC₅₀ values in kinase inhibition assays (e.g., radiometric ³³P-ATP assays). Compare to analogs (e.g., 4-bromo-3-hydroxypyridine derivatives) to establish structure-activity relationships .

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